molecular formula C18H10Br4 B11930802 1,4-dibromo-2,5-bis(2-bromophenyl)benzene

1,4-dibromo-2,5-bis(2-bromophenyl)benzene

Cat. No.: B11930802
M. Wt: 545.9 g/mol
InChI Key: BRXVFKOIXGTYLP-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(2-bromophenyl)benzene is an advanced organic building block with the molecular formula C18H10Br4 and a molecular weight of 545.9 g/mol. This tetrabrominated biphenyl compound is characterized by a central benzene ring disubstituted with bromine atoms at the 1 and 4 positions and 2-bromophenyl groups at the 2 and 5 positions. This specific arrangement of bromine substituents confers unique electronic properties and makes the compound a highly valuable precursor in cross-coupling reactions, such as Suzuki or Heck reactions, for constructing complex molecular architectures. Its primary research applications are in the fields of organic electronics and materials science, where it is investigated as a key intermediate for synthesizing organic semiconductors, polymers for electronic or optical properties, and components for organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The presence of multiple bromine atoms facilitates diverse supramolecular interactions, including halogen bonding and π-stacking, which are critical for tuning material properties in the solid state. This product is intended for research purposes and is not designed for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H10Br4

Molecular Weight

545.9 g/mol

IUPAC Name

1,4-dibromo-2,5-bis(2-bromophenyl)benzene

InChI

InChI=1S/C18H10Br4/c19-15-7-3-1-5-11(15)13-9-18(22)14(10-17(13)21)12-6-2-4-8-16(12)20/h1-10H

InChI Key

BRXVFKOIXGTYLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2Br)C3=CC=CC=C3Br)Br)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Pathways for 1,4-Dibromo-2,5-bis(2-bromophenyl)benzene and Related Analogues

The creation of the specific substituted poly(p-phenylene) structure of this compound relies on powerful carbon-carbon bond-forming reactions. wikipedia.org

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of biaryl and poly(p-phenylene) systems. dtic.milrsc.org

Suzuki Coupling : The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between aryl halides and arylboronic acids. tcichemicals.com In a typical synthesis of a related analogue, 5-(4-bromophenyl)-4,6-dichloropyrimidine was successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com This approach is directly applicable to the synthesis of the target molecule, where 1,4-dibromo-2,5-diiodobenzene could be coupled with (2-bromophenyl)boronic acid. The reaction proceeds under basic conditions and offers high yields and tolerance to a wide range of functional groups. mdpi.commdpi.com

Sonogashira Coupling : While primarily used to form C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, the Sonogashira reaction is a powerful tool in constructing complex aromatic structures. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a copper(I) co-catalyst, and a mild base, and can be performed at room temperature. libretexts.orgyoutube.com For polyhalogenated systems, regioselectivity can be an important consideration, as different C-I and C-Br bonds can exhibit different reactivities. rsc.org Although not a direct route to the target molecule's C-C single bonds, it is crucial for synthesizing precursors to more complex derivatives.

Ullmann Reaction : The Ullmann reaction is a classic method for coupling two aryl halides in the presence of copper. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures), modern variations have made the process more efficient and applicable under milder conditions. sci-hub.semdpi.com This reaction is particularly useful for forming symmetrical biaryl compounds. organic-chemistry.org The on-surface Ullmann coupling is a key technique in surface science, where it's used to create covalent nanostructures from halogenated precursors on metallic surfaces. sci-hub.se

Coupling Reaction Catalyst/Promoter Reactants Key Features
Suzuki Coupling Palladium (e.g., Pd(PPh₃)₄)Aryl Halide + Arylboronic AcidHigh yield, mild conditions, functional group tolerance. mdpi.commdpi.com
Sonogashira Coupling Palladium & Copper(I)Aryl Halide + Terminal AlkyneForms C(sp²)-C(sp) bonds, proceeds at room temperature. wikipedia.orglibretexts.org
Ullmann Reaction CopperTwo Aryl HalidesForms symmetrical biaryls, modern variants have milder conditions. wikipedia.orgorganic-chemistry.org

Multi-step sequences involving classical electrophilic aromatic substitution and functional group interconversion are essential for preparing specifically substituted aromatic compounds. The order of these reactions is critical due to the directing effects of the substituents. libretexts.orgpressbooks.publibretexts.orglibretexts.orgyoutube.com For instance, synthesizing m-bromoaniline from benzene (B151609) requires a specific sequence: nitration first (to install a meta-director), followed by bromination, and finally reduction of the nitro group to an amine. libretexts.orglibretexts.org A similar strategic approach can be envisioned for complex molecules like this compound, starting from simpler aromatic precursors. A patented method for a related compound, 1,4-dibromo-2,5-diiodobenzene, starts with 1,4-dibromobenzene (B42075) and proceeds through nitration, reduction to an aniline, and then sequential iodination steps. google.com

Zirconium-mediated reactions offer unique pathways to construct substituted benzene rings and other cyclic systems. globethesis.com Zirconacyclopentadienes, formed from the reaction of zirconocene complexes with alkynes, can react with various electrophiles, including dihalobenzenes, to yield highly substituted aromatic products. researchgate.net This methodology provides a route to complex benzene derivatives with excellent selectivity and in high yields. globethesis.com While not a direct synthesis of the final tetrabromo compound, this approach is valuable for creating the core bis(bromophenyl)benzene structure which can then be further halogenated.

On-surface synthesis utilizes thermal activation of carefully designed molecular precursors on a metallic surface under ultra-high vacuum conditions to create well-defined, covalently coupled nanostructures. researchgate.net Halogenated aromatic molecules, including those with multiple bromine atoms, are common precursors for these reactions. researchgate.netarxiv.org The process typically involves depositing the precursor onto a surface (like Au(111) or Ag(111)) and then annealing it. researchgate.netarxiv.org This causes the cleavage of carbon-halogen bonds, creating reactive radical species that then couple via reactions like the Ullmann coupling to form polymers or specific nanostructures. researchgate.netarxiv.org The structure of the precursor directly dictates the final architecture of the assembled material.

Selective Bromination and Halogenation Strategies for Aromatic Systems

Introducing bromine atoms onto an aromatic ring with high selectivity requires careful consideration of existing substituents and the choice of brominating agent. ed.gov For highly activated rings, direct bromination can lead to multiple substitutions. pressbooks.pub In multi-step syntheses, the order of halogenation relative to other substitutions is critical to achieve the desired isomer. libretexts.org For example, to synthesize 4-bromo-2-nitrotoluene, p-bromotoluene is the preferred intermediate to nitrate, as the methyl group directs the incoming nitro group to the correct position. libretexts.org For less activated or sterically hindered systems, more reactive brominating agents or specific catalysts might be necessary. Modern methods, such as using N-bromoamides with visible light, offer pathways for highly site-selective C-H functionalization, which can be an alternative to traditional electrophilic aromatic substitution. nih.gov

Derivatization Chemistry of this compound

The four bromine atoms on this compound are chemically reactive sites available for further modification. The differing chemical environments of the bromines on the central ring versus the peripheral phenyl rings could potentially allow for selective derivatization. These bromine atoms can serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of a wide variety of other functional groups. researchgate.net This would enable the synthesis of more complex molecules, such as extended poly-p-phenylenes, dendrimers, or precursors for functional materials with tailored electronic and photophysical properties. For instance, similar dibrominated terphenyl and quaterphenyl compounds undergo monocoupling reactions under Suzuki-Miyaura conditions, indicating the potential for sequential, selective functionalization. researchgate.net

Functionalization at Bromine Centers via Metalation and Cross-Coupling

Detailed research findings on the metalation and cross-coupling reactions specifically involving the bromine atoms of this compound are not described in the accessible literature.

Modifications of the Phenyl Substituents

Specific methods for the chemical modification of the peripheral 2-bromophenyl groups of this compound are not documented.

Ring-Closing and Cyclization Reactions to Form Fused Polycyclic Systems

There is no available information on the use of this compound as a precursor for the synthesis of fused polycyclic aromatic hydrocarbons through cyclization reactions.

Due to the absence of specific data for "this compound," data tables and detailed research findings as requested cannot be provided.

Advanced Structural Elucidation and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies on 1,4-Dibromo-2,5-bis(2-bromophenyl)benzene and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would provide invaluable information on its molecular structure and how it organizes in the solid state. Studies on related derivatives, such as 1,4-dibromo-2,5-bis(phenylalkoxy)benzene and 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), have demonstrated the power of this technique. mdpi.comrsc.org

Crystallographic Investigations of Molecular Conformation

The conformation of this compound is of significant interest due to the rotational freedom of the two 2-bromophenyl rings relative to the central benzene (B151609) core. X-ray diffraction would determine the dihedral angles between these rings, revealing whether the molecule adopts a planar or a twisted conformation. This is influenced by steric hindrance between the bromine atoms and adjacent hydrogen atoms. In analogous structures, such as 1,4-dibromo-2,5-di-p-toluoylbenzene, the pendant rings are significantly twisted out of the plane of the central ring.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Br···Br and C-Br···O Interactions)

The presence of multiple bromine atoms in this compound makes it a prime candidate for forming significant intermolecular interactions, particularly halogen bonds. These non-covalent interactions play a crucial role in crystal engineering.

Br···Br Interactions: Analysis of crystal structures of various brominated benzene derivatives consistently reveals the presence of short Br···Br contacts, which are shorter than the sum of the van der Waals radii. rsc.org These interactions can be classified as Type I or Type II depending on the C-Br···Br angles and are fundamental in directing the assembly of molecules into layers or other supramolecular architectures.

C-Br···π Interactions: In derivatives where other aromatic rings are present, C-Br···π interactions can dominate the crystal packing. mdpi.com

C-Br···O Interactions: If the molecule were to be co-crystallized with an oxygen-containing species or possess oxygen atoms in its derivatives, C-Br···O halogen bonds would be a key feature, influencing the resulting solid-state structure.

Without experimental data, the specific interactions governing the crystal packing of the title compound remain speculative.

Polymorphism and Solid-State Structural Transitions

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in brominated aromatic compounds. For instance, 1,4-dibromo-2,5-bis(bromomethyl)benzene is known to exhibit at least two polymorphic forms, which have different thermodynamic stabilities and can undergo temperature-induced solid-state transitions. rsc.org An investigation into this compound would likely reveal similar behavior, but such studies have not been reported.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would provide a distinct fingerprint.

¹H NMR: The proton spectrum would be expected to show a complex set of signals in the aromatic region. The two equivalent protons on the central benzene ring would likely appear as a singlet. The protons on the two 2-bromophenyl groups would exhibit more complex splitting patterns (doublets, triplets, or multiplets) characteristic of a substituted benzene ring.

¹³C NMR: The carbon spectrum would show a specific number of signals corresponding to the unique carbon environments in the molecule. The chemical shifts would be influenced by the electronegative bromine atoms. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to unambiguously assign each proton and carbon signal to its specific position in the molecular structure.

No assigned NMR data for this compound is currently available in the literature.

Mass Spectrometry (MS) and Vibrational Spectroscopy (IR, Raman) in Comprehensive Structural Characterization

Mass Spectrometry (MS): Electron ionization mass spectrometry would reveal the molecular weight of the compound. The key feature would be the isotopic pattern of the molecular ion peak, which would be highly characteristic due to the presence of four bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). The fragmentation pattern would provide further structural information, showing the loss of bromine atoms or bromophenyl groups. High-resolution mass spectrometry (HRMS) on related compounds has been used to confirm their elemental composition with high accuracy. mdpi.com

Vibrational Spectroscopy (IR, Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra of this compound would be characterized by:

C-H stretching vibrations in the aromatic region (~3100-3000 cm⁻¹).

C=C ring stretching vibrations (~1600-1450 cm⁻¹).

Characteristic C-Br stretching and bending vibrations, typically found in the lower frequency region of the IR spectrum (<1000 cm⁻¹).

Aromatic C-H out-of-plane bending modes, which are indicative of the substitution pattern on the benzene rings.

While spectral data exists for simpler compounds like 1,4-dibromobenzene (B42075) and its dimethyl derivative, no such data has been published for this compound. chemicalbook.comnist.gov

Reaction Mechanisms and Pathways

Mechanistic Investigations of Carbon-Halogen Bond Activation on Surfaces

On-surface synthesis provides a powerful platform for constructing low-dimensional carbon-based nanostructures with atomic precision. A crucial step in these syntheses is the activation of carbon-halogen bonds in precursor molecules. For a molecule like 1,4-dibromo-2,5-bis(2-bromophenyl)benzene, the C-Br bonds are expected to be the primary reactive sites when deposited on a catalytically active metal surface, such as gold (Au) or silver (Ag).

The general mechanism for C-Br bond activation in aryl halides on such surfaces involves a thermally induced cleavage of the bond. This process generates a surface-adsorbed aryl radical and a bromine adatom. The stability of the resulting radical and the energy barrier for C-Br bond scission are influenced by several factors, including the substrate temperature, the nature of the metal surface, and the electronic properties of the precursor molecule.

Studies on various polybrominated aromatic compounds have shown that the activation of C-Br bonds can occur in a stepwise manner. The temperature required for dehalogenation can differ for bromine atoms at different positions on the aromatic framework, a phenomenon that could be pronounced in a dissymmetric molecule like this compound.

Table 1: General Steps in On-Surface Carbon-Halogen Bond Activation

StepDescriptionInfluencing Factors
1. Adsorption The precursor molecule physisorbs or chemisorbs onto the metal surface.Surface temperature, molecular structure.
2. Debromination Thermal energy induces the cleavage of C-Br bonds, forming aryl radicals and bromine adatoms.Annealing temperature, C-Br bond dissociation energy.
3. Diffusion The resulting radical species diffuse across the surface.Surface temperature, interaction with the substrate.
4. Coupling Radicals couple to form new C-C bonds, leading to polymerization or cyclization.Radical concentration, surface topography.

Dissymmetric Reactions of Polybrominated Aromatic Precursors

The dissymmetry of this compound, with bromine atoms on both the central and peripheral phenyl rings, introduces selectivity challenges and opportunities in its on-surface reactions. The activation energies for the different C-Br bonds are likely to be non-equivalent due to their distinct chemical environments. This could potentially allow for selective debromination by carefully controlling the reaction temperature.

For instance, it is plausible that the C-Br bonds on the peripheral phenyl rings have different activation barriers compared to those on the central benzene (B151609) ring. This difference could be exploited to achieve regioselective reactions, where specific C-Br bonds are cleaved while others remain intact. Such selectivity is highly desirable for the controlled synthesis of complex molecular architectures.

Research on other dissymmetric polyhalogenated precursors has demonstrated that the reaction pathways can be steered by the sequence of dehalogenation events. The initial debromination site can dictate the subsequent coupling patterns and the final product structure.

Stepwise Reaction Pathways in On-Surface Organic Synthesis

The on-surface synthesis of polymers and nanostructures from polyhalogenated precursors often proceeds through a series of well-defined intermediate steps. For this compound, a plausible stepwise reaction pathway on a metal surface would involve an initial dehalogenation to form reactive radical species.

Following the initial C-Br bond cleavage, these radicals can either directly couple to form covalent C-C bonds or interact with metal adatoms from the surface to form organometallic intermediates. These organometallic structures are often more ordered and can serve as templates for subsequent covalent bond formation upon further annealing to higher temperatures. The formation and stability of such organometallic intermediates are highly dependent on the choice of the metal substrate.

The sequence of these steps can be meticulously followed using surface-sensitive techniques like Scanning Tunneling Microscopy (STM), which allows for the real-space visualization of individual molecules and their transformations.

Table 2: Plausible Stepwise Reaction Pathway for this compound on a Catalytic Surface

StepTemperature Range (Hypothetical)Description
1. Self-Assembly Room TemperatureMolecules form ordered structures on the surface via intermolecular interactions.
2. Initial Debromination Low Annealing TemperatureSelective cleavage of the most labile C-Br bonds, forming radical intermediates.
3. Organometallic Formation Intermediate Annealing TemperatureRadicals coordinate with metal adatoms to form organometallic chains or networks.
4. Covalent Coupling Higher Annealing TemperatureCovalent C-C bonds form through the coupling of radicals, leading to polymer formation.
5. Cyclodehydrogenation High Annealing TemperatureIntramolecular C-H bond activation and subsequent C-C bond formation to create fused aromatic systems.

Kinetic Studies of Catalytic Cross-Coupling Processes Involving this compound

Catalytic cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions, are powerful tools for the synthesis of complex organic molecules in solution. These reactions typically involve a palladium or copper catalyst to facilitate the formation of new C-C bonds between an organometallic reagent and an organic halide.

Given its multiple C-Br bonds, this compound could serve as a substrate in such reactions. Kinetic studies of these processes would be crucial for understanding the reaction mechanism and optimizing reaction conditions. Such studies would typically involve monitoring the reaction progress over time under various conditions (e.g., catalyst loading, temperature, reactant concentrations) to determine the reaction rates and activation parameters.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No specific DFT studies on the molecular geometry and electronic structure of 1,4-dibromo-2,5-bis(2-bromophenyl)benzene were found in the public domain. Such studies would typically provide optimized geometric parameters (bond lengths, bond angles, dihedral angles), electronic properties (HOMO-LUMO energy gap, molecular electrostatic potential), and insights into the conformational preferences of the molecule.

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Calculations

There is no available research detailing the prediction of reactivity and reaction pathways for this compound using quantum chemical calculations. This type of investigation would involve mapping potential energy surfaces for various reactions, identifying transition states, and calculating activation energies to predict the most likely reaction mechanisms and products.

Molecular Dynamics Simulations for Supramolecular Assembly and Intermolecular Interactions

No publications detailing molecular dynamics simulations for the supramolecular assembly and intermolecular interactions of this compound were identified. Such simulations would be instrumental in understanding how individual molecules of this compound interact with each other in condensed phases to form larger aggregates, and would characterize the nature and strength of non-covalent interactions like halogen bonding and van der Waals forces.

Computational Design and Screening of Novel Derivatives and Analogues

A search for studies on the computational design and screening of novel derivatives and analogues of this compound yielded no results. This area of research would involve using computational models to predict the properties of hypothetical new molecules based on the parent structure, in order to identify candidates with desired functionalities for specific applications.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Sustainable Synthesis

Future research will likely prioritize the development of sustainable and efficient methods for synthesizing 1,4-dibromo-2,5-bis(2-bromophenyl)benzene. A key goal is to move away from harsh reaction conditions, such as high temperatures and the use of stoichiometric reagents that generate significant waste. Investigations into novel catalytic systems are crucial for improving the environmental footprint and economic viability of the synthesis.

One promising avenue is the exploration of iodine-catalyzed bromination in the presence of an oxidizing agent like hydrogen peroxide. This approach has shown success in the synthesis of other aryl-cored dibromides, offering a more environmentally benign alternative to traditional methods. Researchers may focus on optimizing catalyst loading, reaction times, and solvent choice to maximize yield and purity. The development of recyclable organocatalysts could also represent a significant advance in the sustainable production of this compound and its derivatives. nih.gov

Table 1: Comparison of Potential Synthetic Approaches

FeatureTraditional BrominationCatalytic Bromination
Reagents Elemental bromine, strong acidsBrominating agent, catalyst (e.g., Iodine), oxidant (e.g., H₂O₂)
Conditions Often high temperatures, harsh conditionsMilder conditions, potentially room temperature
Byproducts Significant acidic and bromine-containing wasteWater, regenerated catalyst
Sustainability Low (high E-factor)High (lower E-factor, potential for catalyst recycling)
Scalability Can be challenging due to safety and wastePotentially more scalable with continuous flow processes nih.gov

Exploration of Advanced On-Surface Fabrication Techniques for Nanostructures

The on-surface synthesis of covalently bound nanostructures from molecular precursors is a rapidly advancing field with applications in electronics, photonics, and catalysis. researchgate.net The bromine substituents on this compound make it an excellent candidate for on-surface Ullmann coupling reactions, where the carbon-bromine bonds are cleaved upon thermal annealing on a catalytic surface (e.g., gold, silver, or copper) to form new carbon-carbon bonds.

Future research will focus on using techniques like scanning tunneling microscopy (STM) under ultra-high vacuum conditions to control and characterize the formation of one-dimensional (1D) and two-dimensional (2D) nanostructures. researchgate.net This bottom-up approach allows for the precise construction of molecular wires, porous networks, and graphene nanoribbons with tailored properties. Understanding the influence of the substrate, annealing temperature, and molecular design on the resulting nanostructure will be a key research objective. The fabrication of these structures directly on non-metallic or semiconducting surfaces is a particular challenge but holds great promise for direct integration into electronic devices. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic compounds, often resulting in materials with synergistic or entirely new functionalities. researchgate.net These materials are typically composites where the components are mixed on a molecular or nanometer scale. nih.gov The aromatic and halogenated nature of this compound makes it a compelling organic component for creating novel hybrid materials.

Future work could involve integrating this molecule into metal-organic frameworks (MOFs) or blending it with inorganic nanoparticles or clusters. researchgate.netnih.gov For instance, it could serve as a functional ligand in the synthesis of MOFs, where the bromine atoms could be used for post-synthetic modification. Another approach is its incorporation into sol-gel derived inorganic matrices like silica (B1680970) or titania. The resulting hybrid materials could exhibit enhanced thermal stability, novel photoluminescent properties, or tailored electronic conductivity, making them suitable for applications in sensors, catalysis, and energy storage. researchgate.net

Tailoring Electronic and Optical Properties through Molecular Engineering of Derivatives

The electronic and optical properties of this compound can be systematically tuned by creating a library of its derivatives. Molecular engineering allows for the precise modification of its structure to achieve desired characteristics for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaics.

Future research will involve replacing the bromine atoms with various functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions). Introducing electron-donating or electron-withdrawing groups, extending the π-conjugated system, or adding bulky side chains can significantly alter the molecule's absorption and emission spectra, fluorescence quantum yield, and charge transport properties. For example, attaching alkoxy chains of varying lengths can influence the solid-state packing and intermolecular interactions, which in turn affects the bulk material properties. mdpi.comnih.gov The study of noncovalent interactions, such as C–Br···π, C–H···Br, and Br···Br interactions, in the solid state will be crucial for understanding and controlling the crystal packing of these new derivatives. mdpi.comresearchgate.net

Table 2: Potential Derivatives and Their Target Properties

Derivative ClassSynthetic StrategyTarget Property ModificationPotential Application
Alkoxy-substituted Williamson ether synthesisImproved solubility, modified solid-state packing mdpi.comSolution-processable electronics
Alkynyl-substituted Sonogashira couplingRed-shifted absorption/emission, extended π-conjugationOrganic semiconductors, fluorescent probes
Aryl-substituted Suzuki couplingTunable bandgap, enhanced charge transportOLEDs, organic photovoltaics
Amino-substituted Buchwald-Hartwig aminationIntroduction of hole-transporting characterHole-transport layers in electronic devices

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-dibromo-2,5-bis(2-bromophenyl)benzene, and how can purity be validated?

  • Methodology :

  • Synthesis : Use Suzuki-Miyaura coupling or Ullmann reactions for aryl-aryl bond formation, leveraging brominated precursors (e.g., bromobenzene derivatives) .
  • Purification : Employ column chromatography (silica gel, hexane/DCM eluent) followed by recrystallization in ethanol. Monitor purity via TLC (Rf comparison with standards).
  • Validation : Confirm structure via 1H^1H/13C^{13}C NMR (aromatic proton splitting patterns, integration ratios) and high-resolution mass spectrometry (HRMS). For crystalline samples, use X-ray diffraction .

Q. How should researchers handle safety risks associated with brominated aromatic compounds like this derivative?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
  • Storage : Store in airtight containers away from light (brominated compounds are light-sensitive) at 2–8°C .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodology :

  • Hypothesis Testing : Compare experimental NMR data with computational predictions (DFT-based tools like Gaussian or ORCA).
  • Isotopic Labeling : Use deuterated solvents to identify solvent artifacts.
  • Advanced Techniques : Employ 2D NMR (COSY, NOESY) to resolve overlapping signals or confirm steric interactions .

Q. What experimental design strategies optimize reaction yields in multi-step syntheses of polybrominated aromatics?

  • Methodology :

  • Factorial Design : Use Taguchi or Box-Behnken models to test variables (temperature, catalyst loading, solvent polarity) .
  • Orthogonal Optimization : Prioritize factors with the highest impact (e.g., catalyst choice > solvent) via ANOVA analysis .
  • Case Study : For bromination steps, optimize stoichiometry (Br₂ vs. NBS) and reaction time to avoid over-bromination .

Q. How do steric and electronic effects influence the stability of this compound under thermal or photolytic conditions?

  • Methodology :

  • Thermal Analysis : Perform TGA/DSC to measure decomposition temperatures. Compare with DFT-calculated bond dissociation energies (BDEs) for C-Br bonds .
  • Photostability Testing : Expose samples to UV light (254 nm) and monitor degradation via HPLC. Correlate with Hammett substituent constants (σ values) for substituent effects .

Data Contradiction & Validation

Q. How to address discrepancies between computational predictions and experimental reactivity data (e.g., regioselectivity in further functionalization)?

  • Methodology :

  • Benchmarking : Re-optimize computational models (e.g., B3LYP vs. M06-2X functionals) for brominated systems.
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates and validate transition-state predictions .

Methodological Resources

  • Safety Protocols : Refer to Chemtronica AB’s guidelines for brominated compound handling .
  • Synthetic Optimization : Apply orthogonal design principles from chemical engineering literature .
  • Data Analysis : Use regression models for yield optimization and spectroscopic validation .

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